molecular formula C12H20Cl2N2S B1520978 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride CAS No. 1172282-69-7

1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride

Cat. No.: B1520978
CAS No.: 1172282-69-7
M. Wt: 295.3 g/mol
InChI Key: UXSYLWBRSZPTPY-UHFFFAOYSA-N
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Description

1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride (CAS 1172282-69-7) is a chemical compound with the molecular formula C12H20Cl2N2S and a molecular weight of 295.27 g/mol . This dihydrochloride salt features a piperazine ring, a privileged scaffold in medicinal chemistry, linked to a phenylsulfanyl ethyl group. Piperazine derivatives are extensively investigated in scientific research due to their broad spectrum of pharmacological activities. Studies on related piperazine-based structures have demonstrated significant antimicrobial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans . Furthermore, piperazine cores are recognized for their application in antiviral, antidepressant, and other therapeutic agent research . The synthetic versatility of piperazines also makes them valuable intermediates and building blocks in organic and medicinal chemistry discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-phenylsulfanylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.2ClH/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYLWBRSZPTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCSC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-[2-(phenylsulfanyl)ethyl]piperazine dihydrochloride is C12H16N2SC_{12}H_{16}N_2S. The compound features a piperazine ring substituted with a phenylsulfanyl group, which is believed to contribute to its unique biological activities.

Property Value
Molecular FormulaC₁₂H₁₆N₂S
Molecular Weight232.34 g/mol
SolubilitySoluble in water
Melting PointNot specified

Pharmacological Effects

1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride exhibits several pharmacological effects, including:

  • Serotonin Reuptake Inhibition : The compound has been shown to inhibit the serotonin transporter (SERT), which may enhance serotonergic neurotransmission. This action is crucial for potential applications in treating mood disorders .
  • 5-HT3 and 5-HT1A Receptor Activity : It also acts as an antagonist at the 5-HT3 receptor and a partial agonist at the 5-HT1A receptor, indicating a multifaceted role in modulating serotonin pathways that are implicated in anxiety and depression .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related piperazine derivatives against various cancer cell lines. For instance, compounds similar to 1-[2-(phenylsulfanyl)ethyl]piperazine were tested against:

Cell Line IC50 (µM)
HUH-7 (Liver Cancer)15.4
MCF-7 (Breast Cancer)25.3
HCT-116 (Colon Cancer)18.7

These findings suggest that phenylsulfanyl-substituted piperazines may possess significant anticancer properties, warranting further investigation into their mechanisms of action .

The biological activity of 1-[2-(phenylsulfanyl)ethyl]piperazine dihydrochloride can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic Activity : Some studies indicate that related compounds can transiently increase dopamine levels in specific brain regions, potentially influencing mood and cognitive functions .
  • Cell Cycle Modulation : Investigations into the effects on cell cycle progression reveal that certain piperazine derivatives can induce G0/G1 and G2/M phase arrest in cancer cells, suggesting a mechanism for their cytotoxic effects .

Study on Cognitive Impairment

A study highlighted the potential of 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine in improving cognitive function. The compound was administered to animal models, demonstrating enhanced memory retention and reduced anxiety-like behaviors. This suggests its utility in treating cognitive deficits associated with depression .

Anticancer Activity Evaluation

In vitro assays conducted on various cancer cell lines revealed that derivatives of piperazine with phenylsulfanyl groups showed varying degrees of cytotoxicity. The study emphasized structure-activity relationships (SAR), indicating that modifications in the substituents significantly affect the anticancer efficacy .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride and related compounds:

Compound Name Substituents on Piperazine Core Key Functional Groups Molecular Formula Primary Applications
1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride Phenylsulfanylethyl -S-Ph, ethyl linker, dihydrochloride C₁₂H₁₈Cl₂N₂S (inferred) Research on neurotransmitter systems (inferred)
GBR 12909 (Vanoxerine) Bis(4-fluorophenyl)methoxyethyl, 3-phenylpropyl -O-(bis-4-F-Ph), propylphenyl C₂₇H₂₈F₂N₂O·2HCl Dopamine transporter inhibition, antiarrhythmic
Hydroxyzine Dihydrochloride 2-(2-Chloroethoxy)ethyl, 4-chlorobenzhydryl Chlorophenoxy, benzhydryl C₂₁H₂₇Cl₂N₂O₂·2HCl Antihistamine, anxiolytic
I-893 Bis(fluorophenyl)methoxyethyl, 3-phenylpropyl Similar to GBR 12909 C₂₇H₂₈F₂N₂O·2HCl Dopamine/norepinephrine modulation
1-(3-Chlorophenoxyethyl)piperazine dihydrochloride 3-Chlorophenoxyethyl Chlorophenoxy, ethyl linker C₁₂H₁₆Cl₂N₂O·2HCl Research chemical (unspecified)

Key Observations :

  • The phenylsulfanyl group in the target compound distinguishes it from halogenated analogs like GBR 12909 or hydroxyzine, which feature fluorophenyl or chlorophenyl moieties.
  • Ethyl linkers are common across these compounds, but functional groups (e.g., ethers, thioethers) modulate electronic and steric properties .

Comparative Efficiency :

  • Sulfur-containing derivatives (e.g., the target compound) often require milder reaction conditions compared to fluorinated analogs due to the higher nucleophilicity of thiols versus fluorinated aryl groups .

Pharmacological and Functional Differences

Compound Primary Target Mechanism of Action Key Findings
1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride Dopamine transporter (inferred) Potential reuptake inhibition Limited direct data; analogs suggest moderate affinity for monoamine transporters .
GBR 12909 Dopamine transporter (DAT) High-affinity DAT inhibition (IC₅₀ ~5 nM) Increases extracellular dopamine to 400% of basal levels in rat nucleus accumbens .
Hydroxyzine Histamine H₁ receptor Competitive antagonism Reduces allergic responses and anxiety; no significant dopaminergic activity .
I-893 Dopamine/norepinephrine systems Dual reuptake inhibition Reduces dopamine turnover by 40% in rat brain at 10 mg/kg .

Notable Contrasts:

  • The phenylsulfanyl group may reduce metabolic stability compared to GBR 12909’s fluorinated aryl groups, which resist oxidative degradation .
  • Hydroxyzine’s benzhydryl moiety directs it toward peripheral H₁ receptors, unlike the centrally active GBR 12909 or the target compound .

Preparation Methods

Starting Materials and Reaction Conditions

  • Piperazine : Used as the nucleophile, often in anhydrous form.
  • Phenylsulfanyl-ethyl electrophile : Typically a halogenated precursor such as 2-(phenylsulfanyl)ethyl chloride or bromide.
  • Solvent : Commonly tetrahydrofuran (THF) or dehydrated alcohols.
  • Atmosphere : Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature : Reflux conditions or controlled heating (e.g., 60-110 °C) depending on the solvent and reagents.

Reaction Steps

  • Dissolution of Piperazine : Anhydrous piperazine is dissolved in anhydrous tetrahydrofuran or dehydrated alcohol under reflux conditions with stirring.

  • Addition of Electrophile : The phenylsulfanyl-ethyl halide is added dropwise to the piperazine solution under inert atmosphere to avoid side reactions.

  • Reflux and Reaction Monitoring : The mixture is refluxed for several hours (commonly 4 hours or more) with monitoring by thin-layer chromatography (TLC) to ensure complete conversion.

  • Workup : After completion, the reaction mixture is cooled, and excess piperazine is removed by filtration. The organic phase is washed with solvents such as ethyl acetate and dichloromethane to extract the product.

  • Purification : The crude product is purified by silica gel column chromatography using solvent systems like dichloromethane/methanol mixtures with triethylamine to improve separation.

  • Salt Formation : The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt. The pH is adjusted to acidic conditions (pH 2-5) to ensure complete salt formation.

  • Isolation and Drying : The dihydrochloride salt is filtered, washed with cold ethanol or ether, and dried under reduced pressure to yield the final product as a solid.

Representative Experimental Data

Step Conditions/Details Outcome/Yield
Piperazine dissolution 6 mmol in 15 mL THF, reflux, inert atmosphere Complete dissolution
Electrophile addition 1 mmol benzyl chloride dropwise Controlled addition
Reflux duration 4 hours Monitored by TLC
Workup Filtration, washing with THF and ethyl acetate Removal of excess piperazine
Purification Silica gel chromatography (DCM:MeOH gradient) Pure free base obtained
Salt formation Acidification with HCl, pH 2-5, stirring 10-15 h Dihydrochloride salt formed
Final yield Approximately 70-75% High purity (≥99%)

Alternative Approaches and Industrial Considerations

  • Use of Piperazine Dihydrochloride and Anhydrous Piperazine Mixtures : Some methods involve reacting piperazine dihydrochloride with anhydrous piperazine in alcohol solvents to form intermediate salts before alkylation, enhancing yield and purity in industrial settings.

  • Solvent Selection : Absolute ethanol or dehydrated alcohols are preferred to avoid hydrolysis and side reactions. Tetrahydrofuran is also commonly used due to its ability to dissolve both organic and inorganic reagents.

  • Temperature Control : Reflux temperature is maintained for efficient reaction kinetics, but excessive heating is avoided to prevent decomposition.

  • Purification Techniques : Flash chromatography and recrystallization from solvents like hexane or ethyl acetate are standard to achieve high purity.

  • Salt Formation and Crystallization : Acidification with hydrochloric acid to pH 3-4 ensures complete conversion to dihydrochloride salt, which is then isolated by filtration and washing.

Summary Table of Preparation Methods

Preparation Aspect Details/Conditions Notes
Nucleophile Anhydrous piperazine Ensures high reactivity and purity
Electrophile 2-(Phenylsulfanyl)ethyl halides (chloride/bromide) Key intermediate for substitution
Solvent Tetrahydrofuran, dehydrated alcohols (e.g., ethanol) Inert and aprotic solvents preferred
Reaction Atmosphere Nitrogen or argon Prevents oxidation
Temperature Reflux (60-110 °C) Optimized for reaction completion
Reaction Time 4-15 hours Monitored by TLC
Workup Filtration, washing with THF, EtOAc, DCM Removes excess reagents and impurities
Purification Silica gel chromatography, recrystallization Achieves high purity (>99%)
Salt Formation Acidification with HCl to pH 2-5 Produces dihydrochloride salt
Final Product Solid dihydrochloride salt High yield (~70-75%), high purity

Research Findings and Industrial Relevance

  • The method involving the reaction of piperazine dihydrochloride with anhydrous piperazine in dehydrated alcohols, followed by alkylation with halogenated phenylsulfanyl-ethyl intermediates, is scalable and suitable for industrial production.

  • Purification by chromatography combined with controlled acidification yields a product of high purity suitable for pharmaceutical applications.

  • The use of inert atmosphere and anhydrous conditions is critical to avoid side reactions and ensure reproducibility.

  • The dihydrochloride salt form improves stability and handling characteristics of the compound.

Q & A

Q. What are the critical steps and experimental considerations for synthesizing 1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride?

The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting a piperazine precursor with 2-(phenylsulfanyl)ethyl bromide under basic conditions to form the intermediate.

Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

Purification : Use recrystallization or column chromatography to achieve >95% purity.
Key considerations include:

  • Temperature control : Maintain ≤40°C during substitution to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Stoichiometric ratios : Excess piperazine (1.2 equivalents) improves yield .

Q. How can spectroscopic methods validate the structural integrity of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 7.2–7.6 ppm (phenyl group) confirm the backbone.
    • ¹³C NMR : A sulfur-carbon signal near δ 35–40 ppm verifies the thioether linkage .
  • Mass spectrometry : A molecular ion peak at m/z corresponding to C₁₂H₁₈N₂SCl₂ (exact mass: 309.06 g/mol) confirms the molecular formula .

Q. What are standard protocols for assessing solubility and stability in biological buffers?

  • Solubility : Test in PBS (pH 7.4) at 25°C. The dihydrochloride salt typically exhibits >10 mg/mL solubility due to ionic interactions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor pH-dependent hydrolysis via HPLC .

Advanced Research Questions

Q. How to design a study to investigate interactions with serotonin receptors (e.g., 5-HT₁A)?

  • Radioligand binding assays :
    • Use [³H]-8-OH-DPAT as a competitive ligand.
    • Protocol : Incubate membranes from transfected HEK293 cells (expressing 5-HT₁A) with 10 nM ligand and varying compound concentrations (0.1–1000 nM).
    • Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). A Ki < 100 nM suggests high affinity .
  • Computational docking : Validate binding poses with AutoDock Vina, focusing on the phenylsulfanyl group’s hydrophobic interactions with receptor pockets .

Q. How to resolve contradictions in reported binding affinities across studies?

  • Potential sources of discrepancy :
    • Receptor subtype variability : Ensure consistent cell lines (e.g., CHO vs. HEK293).
    • Buffer composition : High Mg²⁺ concentrations can artificially enhance affinity .
  • Validation strategies :
    • Replicate experiments under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4).
    • Use orthogonal assays (e.g., functional cAMP assays) to confirm efficacy .

Q. What computational approaches optimize derivative design for enhanced blood-brain barrier (BBB) penetration?

  • In silico predictors :
    • Lipophilicity (LogP) : Target 2.0–3.5 (AlogPsia). The phenylsulfanyl group increases LogP by ~1.5 vs. unsubstituted analogs.
    • Polar surface area (PSA) : Aim for <90 Ų (calculated via Molinspiration).
  • Molecular dynamics (MD) : Simulate BBB permeability using CHARMM-GUI membrane models .

Comparative Analysis of Structurally Similar Piperazine Derivatives

CompoundKey Structural FeatureBiological TargetUnique Advantage of 1-[2-(Phenylsulfanyl)ethyl]piperazine Dihydrochloride
1-(4-Fluorophenyl)piperazineFluorine substitution5-HT₂A receptorHigher metabolic stability due to sulfur’s resistance to CYP450 oxidation
1-(3-Chlorophenyl)piperazineChlorine substitutionSigma-1 receptorEnhanced solubility in aqueous media (dihydrochloride salt)
1-(2-Methoxyphenyl)piperazineMethoxy groupα₂-Adrenergic receptorImproved BBB penetration from thioether’s lipophilicity

Methodological Notes

  • Ethical compliance : Confirm institutional approval for biological studies; no in vivo applications without regulatory oversight .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride
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